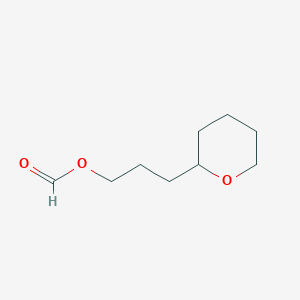
Diphenethyldiphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenethyldiphenylsilane is an organosilicon compound with the molecular formula C28H28Si. It is a unique chemical that has garnered interest in various fields of scientific research due to its distinctive properties and potential applications. This compound is part of a broader class of organosilicon compounds, which are known for their versatility and utility in both industrial and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenethyldiphenylsilane typically involves the Grignard reaction, a well-known method in organic chemistry. This reaction involves the use of phenylmagnesium bromide and diphenylsilane as starting materials. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Diphenethyldiphenylsilane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of substituted silanes with various functional groups.
Aplicaciones Científicas De Investigación
Diphenethyldiphenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of high-performance materials such as silicone resins and rubbers.
Mecanismo De Acción
The mechanism of action of diphenethyldiphenylsilane involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, potentially altering their function. The pathways involved may include signal transduction mechanisms and enzyme inhibition, although specific details are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylphenylsilane
- Dimethoxydiphenylsilane
- Dichlorodiphenylsilane
- Diphenylsilane
- Triethoxyphenylsilane
Uniqueness
Diphenethyldiphenylsilane stands out due to its unique combination of phenyl and ethyl groups attached to the silicon atom. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propiedades
Fórmula molecular |
C28H28Si |
|---|---|
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
diphenyl-bis(2-phenylethyl)silane |
InChI |
InChI=1S/C28H28Si/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27,28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H,21-24H2 |
Clave InChI |
OQISRWPVZCPIJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC[Si](CCC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




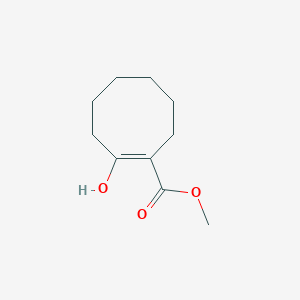

-lambda~5~-bismuthane](/img/structure/B11939637.png)
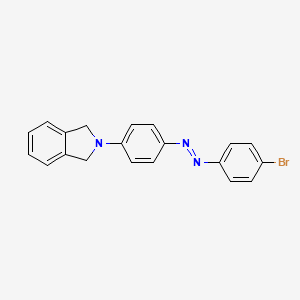

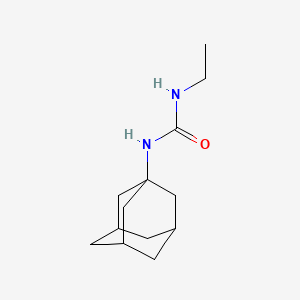


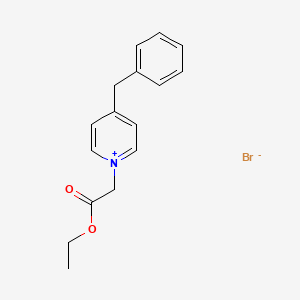

![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)
